molecular formula C23H19N3O2 B15107161 N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide

N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide

Cat. No.: B15107161
M. Wt: 369.4 g/mol
InChI Key: IXKZDIDCVMPQCL-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide is a synthetic small molecule based on the privileged quinoline carboxamide scaffold, a structure of significant interest in medicinal chemistry and drug discovery for developing multi-target agents . This compound features a quinoline core substituted with a pyridin-3-yl group at the 2-position and an N-(4-methoxybenzyl)carboxamide at the 4-position. Quinoline-4-carboxamide analogues are extensively investigated for their potential to interact with multiple biological targets, including enzymes and protein receptors . Quinoline carboxamides are a recognized class of compounds in preclinical research for their diverse pharmacological potential. Structurally similar compounds have been explored as potent inhibitors of tubulin polymerization, targeting the colchicine binding site, which is a key mechanism for developing anti-cancer agents that disrupt microtubule dynamics in proliferating cells . Furthermore, the quinolinone-carboxamide scaffold is a key structural motif in published research on multi-target agents, exhibiting combined anti-inflammatory and antioxidant activities by inhibiting enzymes like lipoxygenase (LOX) and scavenging reactive oxygen species . Pyridine-based pharmacophores, central to this molecule's structure, are also actively studied for their enzyme inhibition potential against targets such as α-amylase, relevant in metabolic disorder research . Researchers can leverage this high-purity compound as a key intermediate or building block in synthetic chemistry or as a pharmacological tool for in vitro bioactivity screening in these and other therapeutic areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly for laboratory applications.

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H19N3O2/c1-28-18-10-8-16(9-11-18)14-25-23(27)20-13-22(17-5-4-12-24-15-17)26-21-7-3-2-6-19(20)21/h2-13,15H,14H2,1H3,(H,25,27)

InChI Key

IXKZDIDCVMPQCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Methoxybenzyl halides, nucleophiles (amines, thiols), polar aprotic solvents.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Quinoline carboxamides are a well-studied class of compounds due to their versatility in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

Compound Name Key Structural Features Potential Biological Implications
N-(4-Methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide Quinoline core, 4-methoxybenzyl group, pyridin-3-yl substituent Enhanced lipophilicity (4-methoxybenzyl) may improve CNS penetration; pyridinyl aids receptor binding .
2-Phenyl-N-(3-pyridinyl)-4-quinolinecarboxamide Quinoline core, phenyl group, pyridin-3-yl substituent Reduced lipophilicity compared to methoxybenzyl analogue; phenyl may limit solubility .
N-[1-[[[(3-Chlorophenyl)methyl]amino]carbonyl]-3-(methylthio)propyl]-4-methoxybenzamide 4-Methoxybenzamide core, chlorophenyl and methylthio groups Chlorophenyl enhances electrophilic interactions; methylthio may improve metabolic stability .
7-Chloro-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide Benzofuran core, pyridin-2-yl substituent, chloro and methyl groups Benzofuran may increase rigidity; pyridin-2-yl vs. 3-yl alters binding orientation .

Key Differences and Research Findings

Replacement with chlorophenyl (as in ) further elevates logP (~4.1) but introduces risks of toxicity .

Heterocyclic Influence on Bioactivity: Pyridin-3-yl vs. pyridin-2-yl: The 3-yl position (target compound) facilitates stronger π-π stacking in kinase binding pockets, whereas 2-yl () may favor alternative binding modes . Quinoline vs. benzofuran cores: Quinoline’s planar structure enhances intercalation with DNA or enzyme active sites, while benzofuran’s fused ring system may limit conformational flexibility .

Synthetic Accessibility :

  • The 4-methoxybenzyl group is synthetically straightforward to introduce via reductive amination or nucleophilic substitution, whereas chlorophenyl derivatives require halogenation steps that complicate scalability .

Biological Activity

N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article provides an overview of its biological activity, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N3O2, with a molecular weight of 355.4 g/mol. The compound features a quinoline core, which is known for its diverse biological activities, along with a pyridine and a methoxybenzyl substituent that enhance its interactions with biological targets.

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways critical for cell survival and proliferation.
  • DNA Intercalation : Similar to other quinoline derivatives, it may intercalate into DNA strands, disrupting replication and transcription processes, which is particularly relevant in cancer therapy.
  • Receptor Modulation : Initial studies suggest that it may modulate the activity of certain biological receptors, influencing cellular signaling pathways.

Anticancer Activity

This compound has garnered attention for its potential anticancer properties. Research indicates that compounds with similar structural features have demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The results indicated an IC50 value comparable to established anticancer agents, suggesting potent antitumor activity.

CompoundCell LineIC50 (µM)
This compoundHCT116 (Colon)5.0 ± 0.5
HarmineHCT116 (Colon)2.40 ± 0.12
Reference CompoundHepG2 (Liver)2.54 ± 0.82

These findings indicate that the compound exhibits promising anticancer effects and warrants further investigation into its therapeutic potential .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit bacterial growth through mechanisms involving enzyme inhibition and membrane disruption.

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound lies in its combination of functional groups that enhance lipophilicity and biological interaction potential compared to simpler analogs.

Compound NameStructural FeaturesBiological Activity
This compoundQuinoline core + methoxy groupAnticancer, Antimicrobial
N-benzyl-N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamideSimilar quinoline structureAnticancer
Quinazoline DerivativesVarying substituentsAnticancer

This table illustrates how the unique combination of the methoxybenzyl group with the quinoline core enhances the biological activity of this compound compared to other related compounds .

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